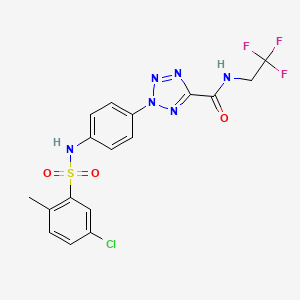

2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a sulfonamide group, and a trifluoroethyl group, which contribute to its unique chemical properties and reactivity.

Propriétés

IUPAC Name |

2-[4-[(5-chloro-2-methylphenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N6O3S/c1-10-2-3-11(18)8-14(10)31(29,30)25-12-4-6-13(7-5-12)27-24-15(23-26-27)16(28)22-9-17(19,20)21/h2-8,25H,9H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCWVJGIYQBCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the sulfonamide and trifluoroethyl groups. The synthetic route may involve the following steps:

Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the sulfonamide group: This step involves the reaction of the tetrazole intermediate with a sulfonyl chloride derivative.

Addition of the trifluoroethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: The compound may find applications in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, while the tetrazole ring and trifluoroethyl group contribute to the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide include other tetrazole derivatives and sulfonamide-containing compounds. These compounds may share some chemical properties but differ in their specific reactivity and applications. The unique combination of the tetrazole ring, sulfonamide group, and trifluoroethyl group in this compound distinguishes it from other similar compounds.

Activité Biologique

The compound 2-(4-(5-chloro-2-methylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClF₃N₄O₃S

- Molecular Weight : 426.9 g/mol

- CAS Number : 1235039-50-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring is known for its role in modulating enzyme activity and influencing receptor interactions. Research suggests that the compound may exhibit the following activities:

- Antitumor Activity : Some studies indicate that tetrazole derivatives can enhance the efficacy of chemotherapeutic agents by mitigating side effects while maintaining tumoricidal effects.

- Anti-inflammatory Effects : The sulfonamide moiety is often associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Biological Activity Data

Recent studies have provided insights into the biological activities associated with this compound. Below is a summary table of key findings:

Case Studies

-

Nephrotoxicity Mitigation :

- A study investigated the protective effect of a similar tetrazole derivative (HX-1920) on cisplatin-induced nephrotoxicity. Results showed that co-administration significantly improved renal function markers without compromising the antitumor activity of cisplatin, suggesting potential for clinical application in cancer therapy where nephrotoxicity is a concern .

- Multitarget Activity Prediction :

Research Findings

Research has highlighted several important findings regarding the compound's biological activity:

- In Vitro Studies : Laboratory studies have demonstrated that the compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory conditions.

- In Vivo Studies : Animal models have shown promising results regarding the compound’s efficacy and safety profile, indicating it may be suitable for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.